molecular formula C15H23N3O4S B5367694 N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide

N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide

カタログ番号 B5367694
分子量: 341.4 g/mol
InChIキー: NIYKFVSHLOSQMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since undergone numerous clinical trials for various types of cancer.

作用機序

N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 inhibits the activity of several kinases, including RAF, VEGFR, and PDGFR. RAF is a critical component of the MAPK/ERK signaling pathway, which is often overactivated in cancer cells. By inhibiting RAF, this compound 43-9006 can prevent the activation of downstream signaling pathways that promote tumor growth. Additionally, this compound 43-9006 can inhibit angiogenesis by blocking the activity of VEGFR and PDGFR, which are involved in the formation of new blood vessels that supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical studies. In clinical trials, this compound 43-9006 has been shown to improve overall survival and progression-free survival in patients with advanced melanoma, renal cell carcinoma, and hepatocellular carcinoma. However, this compound 43-9006 can also cause adverse effects, including hypertension, diarrhea, and skin rash.

実験室実験の利点と制限

N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 is a potent inhibitor of several kinases involved in cancer growth and angiogenesis, making it a useful tool for studying these processes in vitro and in vivo. However, this compound 43-9006 can also inhibit other kinases, which can complicate the interpretation of experimental results. Additionally, this compound 43-9006 has a short half-life in vivo, which can limit its usefulness in long-term studies.

将来の方向性

There are several future directions for the study of N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and angiogenesis. Another area of interest is the development of new formulations of this compound 43-9006 that can improve its pharmacokinetic properties and reduce adverse effects. Additionally, the identification of biomarkers that can predict response to this compound 43-9006 could improve patient selection and treatment outcomes.

合成法

The synthesis of N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal to form 5-chloro-2-nitrobenzaldehyde. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form 5-chloro-2-nitro-N-(2-(4-morpholinyl)ethyl)benzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas to produce this compound 43-9006.

科学的研究の応用

N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. Clinical trials have been conducted for various types of cancer, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

特性

IUPAC Name

N,2-dimethyl-5-(2-morpholin-4-ylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-12-3-4-13(11-14(12)15(19)16-2)23(20,21)17-5-6-18-7-9-22-10-8-18/h3-4,11,17H,5-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYKFVSHLOSQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。